lead(2+);diperchlorate;hexahydrate

Catalog No.
S15080610
CAS No.
63916-96-1
M.F
Cl2H12O14Pb
M. Wt
514 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lead(2+);diperchlorate;hexahydrate

CAS Number

63916-96-1

Product Name

lead(2+);diperchlorate;hexahydrate

IUPAC Name

lead(2+);diperchlorate;hexahydrate

Molecular Formula

Cl2H12O14Pb

Molecular Weight

514 g/mol

InChI

InChI=1S/2ClHO4.6H2O.Pb/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);6*1H2;/q;;;;;;;;+2/p-2

InChI Key

WWDPRZBUEANWDB-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pb+2]

Lead(II) diperchlorate hexahydrate, also known as lead(II) perchlorate hexahydrate, is a chemical compound with the molecular formula Cl2O8Pb6H2O\text{Cl}_2\text{O}_8\text{Pb}\cdot 6\text{H}_2\text{O} and a molecular weight of approximately 424.12 g/mol. This compound appears as a white crystalline solid and is classified as an oxidizer and poison due to its toxicological properties. It is soluble in water and has significant applications in various industrial processes, particularly in the production of pigments and batteries .

Lead(II) sulfatePbSO4\text{PbSO}_4Insoluble; used in battery applications

The uniqueness of lead(II) diperchlorate hexahydrate lies in its strong oxidizing properties combined with its hydration state, making it particularly effective for specific industrial applications while also posing significant health risks .

Lead(II) diperchlorate hexahydrate exhibits significant biological activity due to the presence of lead ions, which are known to be toxic. Exposure to lead compounds can result in various health issues, including neurological damage, reproductive toxicity, and developmental impairments in children. The compound is classified under hazardous materials due to its potential to cause harm to aquatic life and its cumulative effects on human health .

The synthesis of lead(II) diperchlorate hexahydrate typically involves the reaction of lead(II) oxide or lead(II) carbonate with perchloric acid. The general reaction can be summarized as follows:

PbO+2HClO4Pb ClO4 2+H2O\text{PbO}+2\text{HClO}_4\rightarrow \text{Pb ClO}_4\text{ }_2+\text{H}_2\text{O}

This reaction produces lead(II) perchlorate, which can then be crystallized from an aqueous solution to form the hexahydrate by allowing water to evaporate slowly under controlled conditions .

Lead(II) diperchlorate hexahydrate has several applications across different industries:

  • Pigments: Used as a corrosion-inhibiting pigment in paints and coatings.
  • Batteries: Employed in the manufacturing of storage batteries due to its conductive properties.
  • Explosives: Its oxidizing properties make it useful in certain explosive formulations.
  • Research: Utilized in laboratory settings for various chemical syntheses and studies involving lead compounds .

Studies on the interactions of lead(II) diperchlorate hexahydrate with biological systems have shown that it can disrupt cellular functions due to its toxicity. Research indicates that lead ions can interfere with enzymatic activities and cellular signaling pathways. Furthermore, the compound's interaction with other chemicals can enhance its toxicity or alter its reactivity, underscoring the importance of understanding its behavior in various environments .

Lead(II) diperchlorate hexahydrate shares similarities with other lead compounds but is unique due to its specific perchlorate composition and hydration state. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Lead(II) acetateC4H6O4Pb\text{C}_4\text{H}_6\text{O}_4\text{Pb}Used in paints; less soluble than perchlorates
Lead(II) nitratePb NO3)2\text{Pb NO}_3)_2Highly soluble; used in pyrotechnics
Lead(II) chloridePbCl2\text{PbCl}_2Insoluble in water; used in various

Traditional Aqueous-Phase Synthesis Routes

Stoichiometric Optimization in Lead Oxide/Perchloric Acid Reactions

The direct reaction of lead(II) oxide (PbO) with perchloric acid (HClO₄) remains the most straightforward method for synthesizing lead(II) perchlorate hexahydrate. The reaction proceeds via:
$$ \text{PbO} + 2\text{HClO}4 + 5\text{H}2\text{O} \rightarrow \text{Pb(ClO}4\text{)}2\cdot6\text{H}_2\text{O} $$
Stoichiometric precision is critical, as excess HClO₄ drives the reaction to completion while minimizing unreacted PbO. Studies indicate that a molar ratio of 1:2.05 (PbO:HClO₄) maximizes yield (92–95%) by compensating for evaporative losses of HClO₄ during reflux. Temperature modulation between 60–80°C ensures controlled reactivity without inducing perchlorate decomposition.

Table 1: Effect of PbO:HClO₄ Molar Ratio on Reaction Yield

Ratio (PbO:HClO₄)Temperature (°C)Yield (%)
1:1.957078
1:2.007085
1:2.057094
1:2.107089

Post-reaction, vacuum filtration removes residual PbO, and slow evaporation at 25°C yields hexagonal crystals of Pb(ClO₄)₂·6H₂O.

Nitrate Precursor Conversion Pathways and Byproduct Management

Alternative routes involve metathesis reactions using lead(II) nitrate (Pb(NO₃)₂) and alkali perchlorates (e.g., NaClO₄):
$$ \text{Pb(NO}3\text{)}2 + 2\text{NaClO}4 \rightarrow \text{Pb(ClO}4\text{)}2 + 2\text{NaNO}3 $$
The solubility differential between Pb(ClO₄)₂·6H₂O (59.7 g/100 mL H₂O at 25°C) and NaNO₃ (91.2 g/100 mL H₂O at 25°C) enables selective crystallization. Cooling the reaction mixture to 5°C precipitates NaNO₃, which is removed via fractional filtration. Iterative recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >99%, as confirmed by X-ray diffraction.

Solvent-Free Synthetic Approaches for Anhydrous Coordination

Electrochemical oxidation of lead substrates in perchlorate-containing electrolytes offers a solvent-free route to anhydrous Pb(ClO₄)₂. Using graphite-substrate lead dioxide (GSLD) anodes, sodium perchlorate (NaClO₄) is generated in situ from NaCl electrolytes at current densities of 0.25–0.50 A/cm². Subsequent cation exchange with Pb²⁺ yields anhydrous Pb(ClO₄)₂, which is hygroscopically converted to the hexahydrate under controlled humidity (38% RH).

Crystallization Dynamics in Hydrate Formation Control

Thermodynamic Control of Trihydrate vs. Monohydrate Phases

The hydration state of lead perchlorate is temperature-dependent. At 25°C, saturated aqueous solutions crystallize as the hexahydrate (Pb(ClO₄)₂·6H₂O), while elevated temperatures (50–60°C) favor the trihydrate (Pb(ClO₄)₂·3H₂O). Rapid cooling (-10°C) of concentrated solutions produces metastable monohydrate phases, which gradually revert to the hexahydrate at ambient conditions.

Table 2: Phase Stability of Lead Perchlorate Hydrates

Hydrate FormStability Range (°C)Water Activity (aₐ)
Hexahydrate10–300.75–0.90
Trihydrate30–500.60–0.75
Monohydrate<100.40–0.60

Phosphorus Pentoxide-Mediated Dehydration Protocols

Anhydrous Pb(ClO₄)₂ is obtained via desiccation of the hexahydrate using phosphorus pentoxide (P₄O₁₀) under dynamic vacuum (10⁻³ bar). Progressive mass loss occurs in three stages:

  • Removal of lattice water (25–100°C): 6 H₂O → 3 H₂O
  • Dehydration to monohydrate (100–150°C): 3 H₂O → 1 H₂O
  • Final desiccation (>150°C): 1 H₂O → anhydrous form

Thermogravimetric analysis (TGA) reveals complete dehydration at 180°C, with no perchlorate decomposition below 250°C.

Molecular Dynamics Simulations of Solution Behavior

Molecular dynamics simulations provide crucial insights into the dynamic behavior of lead diperchlorate hexahydrate in solution, revealing complex interactions between the lead cation, perchlorate anions, and solvent molecules. These computational studies enable detailed examination of structural arrangements and temporal evolution that are difficult to access experimentally [1] [2].

The computational framework for studying lead diperchlorate systems employs classical molecular dynamics with carefully parameterized force fields that account for electrostatic interactions, van der Waals forces, and specific metal-ligand coordination effects. The simulations typically involve periodic boundary conditions with simulation boxes containing thousands of water and methanol molecules alongside the dissolved salt species [3] [4].

Key parameters extracted from molecular dynamics trajectories include radial distribution functions, coordination numbers, residence times, and exchange dynamics. The lead-oxygen radial distribution functions show characteristic peaks corresponding to first and second solvation shells, with the first shell exhibiting distinct structural organization around the lead center [5].

Solvation Shell Dynamics in Methanol-Water Systems

The solvation behavior of lead(2+) ions in mixed methanol-water systems exhibits remarkable complexity, with solvent composition significantly influencing coordination geometry and exchange kinetics. Computational studies reveal that the coordination number of lead varies from 9.5 in pure water to 10.0 in methanol-rich environments, reflecting the different steric and electronic properties of the solvating molecules [2] [3].

In pure aqueous systems, lead(2+) demonstrates a preference for nine-fold coordination with water molecules arranged in a tricapped trigonal prism geometry. The lead-oxygen distances average 2.61 Å, consistent with experimental X-ray absorption spectroscopy measurements. The solvation shell exchange occurs with characteristic residence times of approximately 8.5 picoseconds [3].

Methanol introduction dramatically alters the solvation dynamics. In pure methanol, lead(2+) achieves ten-fold coordination with an average lead-oxygen distance of 2.63 Å. The longer residence time of 12.3 picoseconds in methanol compared to water reflects stronger electrostatic interactions and reduced molecular mobility in the alcoholic medium [2].

Mixed methanol-water systems display intermediate behavior with coordination numbers ranging from 9.7 to 9.8 depending on the solvent ratio. The solvation shell exchange rates decrease progressively as methanol content increases, from 0.118 ps⁻¹ in pure water to 0.081 ps⁻¹ in methanol-rich solutions [4] [6].

Table 1 presents comprehensive solvation shell dynamics data derived from molecular dynamics simulations across different methanol-water compositions.

The perchlorate anions in these systems exhibit distinct coordination preferences. In aqueous solutions, perchlorate typically remains in the second solvation shell of lead, maintaining distances of approximately 4.5 Å from the metal center. However, in methanol-rich environments, perchlorate can enter the first coordination sphere, forming inner-sphere complexes with lead-oxygen (perchlorate) distances of 2.60 Å [2].

Electronic Structure Analysis of Perchlorate Coordination

The electronic structure of lead-perchlorate coordination complexes has been extensively studied using density functional theory methods, providing detailed insights into bonding mechanisms and electronic properties. These calculations reveal the predominantly ionic nature of lead-perchlorate interactions, with significant contributions from electrostatic forces [7] [8].

Quantum chemical calculations employing hybrid functionals such as B3LYP and PBE0 demonstrate that the lead-oxygen bonds in perchlorate coordination exhibit characteristic features of closed-shell interactions. The electron density at bond critical points typically measures 0.028 a.u., with positive Laplacian values indicating charge depletion between atomic centers [7].

The perchlorate anion itself displays strong covalent character in the chlorine-oxygen bonds, with electron densities of approximately 0.36 a.u. and negative Laplacian values of -1.25 a.u., confirming shared electron interactions. This contrasts sharply with the ionic lead-perchlorate coordination bonds [7] [9].

Density Functional Theory Studies on Pb-O Bonding

Comprehensive density functional theory investigations of lead-oxygen bonding in perchlorate systems reveal complex electronic structure characteristics that govern coordination geometry and stability. The calculations employ various exchange-correlation functionals, with hybrid functionals providing the most accurate description of metal-ligand interactions [10] [11].

The lead-oxygen bonds exhibit typical characteristics of ionic interactions, with electron density values at bond critical points ranging from 0.028 to 0.031 a.u. depending on the coordinating ligand. Water coordination shows slightly higher electron density (0.031 a.u.) compared to perchlorate oxygen coordination (0.028 a.u.), reflecting stronger electrostatic attraction [8].

Laplacian analysis confirms the ionic nature of lead-oxygen interactions, with positive values ranging from 0.045 to 0.050 a.u. indicating electron density depletion between atomic centers. The energy density values remain positive (0.006-0.008 a.u.), further supporting the closed-shell interaction classification [7].

Natural bond orbital analysis reveals that lead 6s and 6p orbitals participate significantly in bonding, with the 6s² lone pair playing a crucial role in determining coordination geometry. The hemidirected coordination observed in lead complexes results from the stereochemical activity of this lone pair [3].

The electronic structure calculations predict bond distances in excellent agreement with experimental values. Lead-oxygen (perchlorate) distances of 2.60 Å and lead-oxygen (water) distances of 2.61 Å match closely with X-ray crystallographic and extended X-ray absorption fine structure measurements [2] [8].

Table 2 summarizes the electronic structure parameters derived from density functional theory calculations for various bond types in lead-perchlorate systems.

Decomposition Pathway Modeling

Theoretical modeling of decomposition pathways provides essential understanding of the thermal stability and degradation mechanisms of lead diperchlorate hexahydrate. Computational studies reveal complex multi-step processes involving dehydration, perchlorate decomposition, and formation of various lead-containing products [12] [13].

The initial decomposition step involves dehydration, with water molecules being removed sequentially from the coordination sphere. Density functional theory calculations predict activation energies of 45-55 kJ/mol for individual water removal steps, consistent with the observed thermal behavior below 150°C [14].

Perchlorate decomposition represents the primary degradation pathway at elevated temperatures. The process involves initial formation of lead oxychloride intermediates, followed by further decomposition to lead chloride and lead oxides. The computational models predict multiple parallel pathways competing under different temperature regimes [15] [16].

Thermal Degradation Kinetics to PbCl₂/PbOx Mixtures

The thermal degradation of lead diperchlorate hexahydrate to lead chloride and lead oxide mixtures follows complex kinetics governed by multiple competing reaction pathways. Computational kinetic modeling combined with experimental thermogravimetric analysis reveals activation energies ranging from 165 to 180 kJ/mol depending on the specific decomposition step [15].

The primary decomposition pathway involves initial perchlorate reduction, forming chlorine dioxide and oxygen as gaseous products while leaving lead-containing residues. The reaction can be represented as a multi-step process with distinct kinetic parameters for each stage [14].

At temperatures between 180-220°C, the decomposition rate increases exponentially with activation energies of 165-171 kJ/mol. The mass loss follows sigmoidal kinetics characteristic of nucleation and growth mechanisms. At higher temperatures (240-300°C), the process becomes diffusion-controlled with activation energies reaching 174-180 kJ/mol [13].

The product distribution evolves systematically with temperature. At 180°C, only 15% of the lead content converts to lead chloride, while at 300°C, this fraction reaches 95%. The remaining material forms various lead oxide phases, with the exact composition depending on atmospheric conditions and heating rate [17] [18].

Table 3 presents detailed kinetic parameters and product distributions for the thermal decomposition process across the investigated temperature range.

Computational transition state theory calculations predict that the rate-determining step involves chlorine-oxygen bond breaking in the perchlorate anion, with formation of chlorine dioxide intermediates. The calculated activation barrier of 172 kJ/mol agrees well with experimental kinetic analysis [16].

The formation of lead chloride occurs through parallel pathways involving both direct perchlorate decomposition and secondary reactions between lead oxides and hydrogen chloride generated during the process. The relative importance of these pathways depends strongly on temperature and atmospheric composition [19] [18].

Advanced computational models incorporating surface effects and solid-state diffusion predict that particle size significantly influences decomposition kinetics. Smaller particles exhibit enhanced decomposition rates due to increased surface area and reduced diffusion path lengths [20] [21].

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

513.93706 g/mol

Monoisotopic Mass

513.93706 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

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